molecular formula C20H17N3 B12545361 N~1~-(4-Methylacridin-9-yl)benzene-1,3-diamine CAS No. 655238-86-1

N~1~-(4-Methylacridin-9-yl)benzene-1,3-diamine

Cat. No.: B12545361
CAS No.: 655238-86-1
M. Wt: 299.4 g/mol
InChI Key: WIQBHVBEETWGCS-UHFFFAOYSA-N
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Description

N~1~-(4-Methylacridin-9-yl)benzene-1,3-diamine is a chemical compound known for its unique structure and properties It is composed of an acridine moiety substituted with a methyl group at the 4-position and a benzene-1,3-diamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Methylacridin-9-yl)benzene-1,3-diamine typically involves the reaction of 4-methylacridine with benzene-1,3-diamine under specific conditions. One common method includes the use of a solvent such as ethanol or dimethylformamide (DMF) and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of N1-(4-Methylacridin-9-yl)benzene-1,3-diamine may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-Methylacridin-9-yl)benzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~-(4-Methylacridin-9-yl)benzene-1,3-diamine has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism by which N1-(4-Methylacridin-9-yl)benzene-1,3-diamine exerts its effects involves interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, the compound can interact with enzymes and proteins, inhibiting their activity and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenylbenzene-1,2-diamine
  • 1-Phenyl-1H-benzimidazole
  • 4-Methoxyazobenzene derivatives

Uniqueness

N~1~-(4-Methylacridin-9-yl)benzene-1,3-diamine stands out due to its unique acridine structure, which imparts distinct photophysical properties. Compared to similar compounds, it exhibits higher fluorescence intensity and stability, making it more suitable for applications in biological imaging and photodynamic therapy .

Properties

CAS No.

655238-86-1

Molecular Formula

C20H17N3

Molecular Weight

299.4 g/mol

IUPAC Name

3-N-(4-methylacridin-9-yl)benzene-1,3-diamine

InChI

InChI=1S/C20H17N3/c1-13-6-4-10-17-19(13)23-18-11-3-2-9-16(18)20(17)22-15-8-5-7-14(21)12-15/h2-12H,21H2,1H3,(H,22,23)

InChI Key

WIQBHVBEETWGCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NC4=CC=CC(=C4)N

Origin of Product

United States

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